

Application Notes & Protocols: Assessing Pelacarsen Efficacy with In Vivo Imaging

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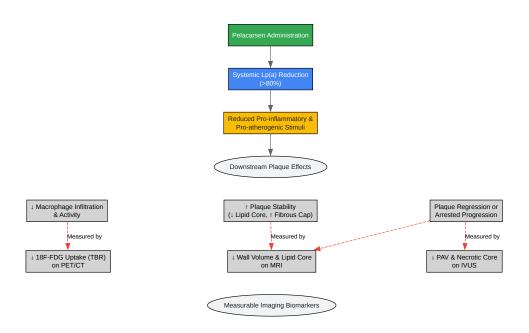
Introduction

Pelacarsen is an investigational antisense oligonucleotide (ASO) designed to selectively reduce the synthesis of apolipoprotein(a) [apo(a)], the key protein component of lipoprotein(a) [Lp(a)].[1][2] Elevated Lp(a) is recognized as an independent, causal risk factor for atherosclerotic cardiovascular disease (ASCVD) and calcific aortic valve stenosis (CAVS).[3][4] By targeting the messenger RNA (mRNA) of the LPA gene in hepatocytes, Pelacarsen leads to a significant reduction in circulating Lp(a) levels, thereby mitigating its pro-inflammatory, pro-atherogenic, and pro-thrombotic effects.[1][5] Assessing the therapeutic efficacy of Pelacarsen extends beyond measuring plasma Lp(a) levels to visualizing its impact on the vasculature in vivo. This document provides detailed application notes and protocols for utilizing advanced imaging techniques to monitor the effects of Pelacarsen on plaque burden, composition, inflammation, and calcification.

Mechanism of Action: Pelacarsen

Pelacarsen is a ligand-conjugated antisense (LICA) therapeutic that specifically targets LPA mRNA in the liver. The antisense oligonucleotide binds to the LPA mRNA, creating a substrate for RNase H-mediated degradation. This prevents the translation of apo(a) protein, thereby inhibiting the formation and secretion of Lp(a) particles.[1][3] Clinical studies have demonstrated that Pelacarsen can reduce Lp(a) levels by up to 80% or more.[2][6]





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